Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-
Brand Name: Vulcanchem
CAS No.: 828254-83-7
VCID: VC16466140
InChI: InChI=1S/C12H16O2/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11H,4,6,8-9H2,1H3
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-

CAS No.: 828254-83-7

Cat. No.: VC16466140

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- - 828254-83-7

Specification

CAS No. 828254-83-7
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 2-[(2-methylphenoxy)methyl]oxolane
Standard InChI InChI=1S/C12H16O2/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11H,4,6,8-9H2,1H3
Standard InChI Key CKRJRWLVWLNURC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OCC2CCCO2

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Configuration

The base structure of the compound is a tetrahydrofuran (THF) ring, a five-membered saturated oxygen heterocycle. At the 2-position of the THF ring, a methoxymethyl group is attached, with the methoxy component further substituted by an oxirane (epoxide) ring . The oxirane group introduces significant reactivity due to its strained three-membered cyclic ether structure, which is prone to ring-opening reactions.

Molecular Formula and Weight

  • Molecular formula: C₈H₁₄O₃

  • Molecular weight: 158.195 g/mol .

Stereochemical Considerations

The stereochemistry of the oxirane ring (cis or trans) and its spatial relationship to the THF ring remains unspecified in available sources. Computational modeling or experimental crystallography would be required to resolve this detail.

Physicochemical Properties

Thermodynamic and Physical Constants

Key properties compiled from experimental and computational studies include:

PropertyValueSource
Density (25°C)1.098 g/cm³
Boiling Point255.4°C at 760 mmHg
Flash Point83.8°C
Vapor Pressure (25°C)0.0261 mmHg
Refractive Index1.467
LogP (Octanol-Water)0.5808

The relatively low logP value indicates moderate hydrophilicity, likely influenced by the polar oxirane and ether functionalities.

Spectroscopic Signatures

While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous compounds such as 2-methyltetrahydrofuran (2-MeTHF) exhibit characteristic signals:

  • ¹H NMR: THF ring protons resonate between δ 1.4–1.9 ppm, while oxirane protons typically appear near δ 3.0–3.5 ppm .

  • IR: Strong absorption bands for C-O-C (1100–1250 cm⁻¹) and epoxide C-O (850–950 cm⁻¹) .

Synthetic Methodologies

Vapor-Phase Catalytic Hydrogenation

A patented two-stage hydrogenation process for furfural derivatives provides insight into potential synthesis routes :

  • First Stage: Furfural is hydrogenated at 170°C over a nickel-based catalyst to yield furfuryl alcohol and 2-methylfuran.

  • Second Stage: Furfuryl alcohol undergoes further hydrogenation at 115°C to produce 2-methyltetrahydrofuran (2-MeTHF) .

Glycidylation of Tetrahydrofurfuryl Alcohol

A plausible pathway involves the reaction of tetrahydrofurfuryl alcohol with epichlorohydrin:

  • Epoxide Formation:

    Tetrahydrofurfuryl alcohol+EpichlorohydrinBaseFuran, tetrahydro-2-[(2-oxiranylmethoxy)methyl]-+HCl\text{Tetrahydrofurfuryl alcohol} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Furan, tetrahydro-2-[(2-oxiranylmethoxy)methyl]-} + \text{HCl}

    This method is widely used for synthesizing glycidyl ethers but requires validation for this specific substrate .

Applications and Reactivity

Epoxide Ring-Opening Reactions

The oxirane moiety’s reactivity enables applications in polymer chemistry and crosslinking:

  • Cationic Polymerization: Initiated by Lewis acids (e.g., BF₃), forming polyether networks.

  • Nucleophilic Attack: Amines or thiols can open the epoxide ring, creating branched or functionalized derivatives .

Solvent Properties

While 2-MeTHF is recognized as a green solvent , the oxirane-substituted analogue may exhibit unique solvation properties due to increased polarity. Experimental data on polarity indices or Kamlet-Taft parameters are unavailable.

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